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Compound of Interest

Compound Name: TX-1918

Cat. No.: B162848

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TX-1918, a potent inhibitor of
eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase, and detail protocols for its
characterization using various protein binding assays.

Introduction to TX-1918

TX-1918, with the chemical name 2-((3,5-dimethyl-4-hydroxyphenyl)methylene)-4-
cyclopentene-1,3-dione, has been identified as a dual inhibitor of eEF2K and Src kinase.[1]
eEF2K is a key regulator of protein synthesis, acting as a brake on translation elongation to
conserve energy during periods of cellular stress, such as nutrient deprivation.[2][3][4] Src
kinase is a non-receptor tyrosine kinase that plays a pivotal role in a multitude of cellular
processes, including proliferation, differentiation, survival, and migration. The dual inhibitory
action of TX-1918 makes it a valuable tool for studying the interplay between cellular
metabolism and signaling, and a potential starting point for the development of novel
therapeutics.

Data Presentation: Inhibitory Activity of TX-1918

The following table summarizes the in vitro inhibitory and cytotoxic activities of TX-1918 against
various kinases and cancer cell lines.
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Target/Cell Line IC50 (pM) Assay Type Reference
eEF2K 0.44 In vitro kinase assay [1]
Src kinase 4.4 In vitro kinase assay [1]

Protein Kinase A

44 In vitro kinase assay [1]
(PKA)
Protein Kinase C ) )

44 In vitro kinase assay [1]
(PKC)
EGFR Kinase 440 In vitro kinase assay [1]
HepG2 (Human Liver o

2.7 Cytotoxicity assay [1]
Cancer)
HCT116 (Human o

230 Cytotoxicity assay [1]

Colon Cancer)

Signaling Pathways

The following diagrams illustrate the signaling pathways of eEF2K and Src kinase, highlighting
the points of inhibition by TX-1918.
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Caption: eEF2K Signaling Pathway and Inhibition by TX-1918.
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Caption: Src Kinase Signaling Pathway and Inhibition by TX-1918.

Experimental Protocols for Protein Binding Assays

The following are generalized protocols for common protein binding assays that can be
adapted for characterizing the interaction of TX-1918 with eEF2K and Src kinase. It is
recommended to optimize these protocols for specific experimental conditions.

Fluorescence Polarization (FP) Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from
a small fluorescently labeled ligand (tracer) upon binding to a larger protein. A competitive FP
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assay can be used to determine the binding affinity of an unlabeled compound (TX-1918) by
measuring its ability to displace the fluorescent tracer from the protein.

Experimental Workflow:

Preparation

Data Analysis

Assay Execution
Mix Kinase, Tracer, Plot Polarization vs.
(and TX-1918 in micmplme)—bﬁncubate to reach equlhhnum)—»(Read Fluorescence Polarization [TX-1918] )—»(Calculale IC50 and KI)

Prepare Fluorescent Tracer
(e.g., ATP-competitive probe)

Click to download full resolution via product page
Caption: Fluorescence Polarization Assay Workflow.
Protocol:
e Reagents and Materials:

Purified recombinant human eEF2K or Src kinase.

o

o Fluorescently labeled tracer (e.g., a fluorescent ATP analog or a known fluorescent

inhibitor).
o TX-1918 stock solution (e.g., 10 mM in DMSO).

o Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NacCl, 10 mM MgClz, 1 mM DTT,
0.01% Triton X-100).

o 384-well, low-volume, black microplates.
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o A microplate reader capable of measuring fluorescence polarization.

e Procedure:

1. Prepare a serial dilution of TX-1918 in assay buffer. The final concentrations should
typically range from 100 uM to 1 nM.

2. Prepare a working solution of the kinase and the fluorescent tracer in assay buffer. The
optimal concentrations of kinase and tracer should be determined empirically but are
typically in the low nanomolar range.

3. In a 384-well plate, add 5 pL of the TX-1918 dilution series.

4. Add 10 pL of the kinase/tracer mixture to each well.

5. Include control wells:
= No inhibitor control: Kinase + tracer + assay buffer with DMSO.
= No kinase control (for background): Tracer + assay buffer.

6. Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the
binding to reach equilibrium.

7. Measure the fluorescence polarization on a suitable plate reader.
e Data Analysis:
1. Subtract the background polarization from all readings.
2. Plot the polarization values against the logarithm of the TX-1918 concentration.
3. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4. The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff
equation, which requires knowledge of the tracer's dissociation constant (Kd).

Surface Plasmon Resonance (SPR)
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Principle: SPR is a label-free technique that measures the change in the refractive index at the
surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the
chip. This allows for the real-time determination of binding kinetics (association and

dissociation rates) and affinity.

Experimental Workflow:

Assay Execution

Preparation

Immobilize Kinase Next cycle
(eEF2K or Src) on sensor chip D Regenerate sensor surface
Inject TX-1918 dilutions -
Monitor binding response
Prepare Serial Dilution
of TX-1918 in running buffer

(RU) in real-time

Data Analysis

Fit sensorgrams to a

- Determine Kon, Koff, and Kd
binding model

Click to download full resolution via product page
Caption: Surface Plasmon Resonance Workflow.
Protocol:
e Reagents and Materials:

o Purified recombinant human eEF2K or Src kinase (with a tag for immobilization, e.g., His-

tag or GST-tag, or for amine coupling).
o SPR sensor chip (e.g., CM5, NTA, or Series S sensor chip).
o Immobilization reagents (e.g., EDC/NHS for amine coupling).

o TX-1918 stock solution (e.g., 10 mM in DMSO).
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o Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA,
0.05% v/v Surfactant P20), with a final DMSO concentration matched to the sample.

o Regeneration solution (e.g., 10 mM Glycine-HCI pH 1.5).

o SPR instrument.

Procedure:

1. Immobilize the kinase onto the sensor chip surface according to the manufacturer's
instructions. A reference flow cell should be prepared by performing the immobilization
chemistry without the protein.

2. Prepare a serial dilution of TX-1918 in running buffer. A typical concentration range would
be 0.1 to 10 times the expected Kd.

3. Inject the TX-1918 dilutions over the sensor chip surface at a constant flow rate.
4. Monitor the association of TX-1918 to the immobilized kinase in real-time.

5. After the association phase, switch to running buffer to monitor the dissociation of the
compound.

6. After each cycle, regenerate the sensor surface by injecting the regeneration solution to
remove any bound TX-1918.

7. Include buffer-only injections (with matched DMSO) for double referencing.
Data Analysis:

1. Subtract the reference flow cell signal from the active flow cell signal and then subtract the
buffer-only injection signal.

2. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding
model) using the instrument's analysis software.

3. This will yield the association rate constant (kon), dissociation rate constant (koff), and the
equilibrium dissociation constant (Kd).
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Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. By
titrating a ligand into a solution containing a protein, the binding affinity (Kd), stoichiometry (n),
and enthalpy (AH) of the interaction can be determined in a single experiment.

Experimental Workflow:

Preparation

Prepare TX-1918 in mi

atched
ITC buffer (in syringe)

Assay Execution Data Analysis

(R s [ e iy Degas both solutions IjccA St fnolkinace o e atchalioS Integrate heat peaks Fit binding isotherm to a model Determine Kd, n, AH, and AS
(in sample cell) solution in small aliquots after each injection

Click to download full resolution via product page
Caption: Isothermal Titration Calorimetry Workflow.
Protocol:
o Reagents and Materials:

o Purified recombinant human eEF2K or Src kinase (high concentration and purity are
critical).

o TX-1918 stock solution (e.g., 10 mM in DMSO).

o ITC buffer (e.g., 20 mM HEPES or phosphate buffer pH 7.5, 150 mM NacCl). The buffer for
the protein and ligand must be identical to minimize heats of dilution.

o |sothermal titration calorimeter.
e Procedure:

1. Dialyze the protein extensively against the ITC buffer.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b162848?utm_src=pdf-body-img
https://www.benchchem.com/product/b162848?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

2. Prepare the TX-1918 solution in the final dialysis buffer, ensuring the final DMSO
concentration is identical to that in the protein solution (typically <5%).

3. Degas both the protein and TX-1918 solutions immediately before the experiment.
4. Load the protein solution (e.g., 10-50 pM) into the sample cell of the calorimeter.

5. Load the TX-1918 solution (e.g., 100-500 uM, typically 10-fold higher than the protein
concentration) into the injection syringe.

6. Set the experimental temperature (e.g., 25 °C).

7. Perform a series of small injections (e.g., 2 yL) of the TX-1918 solution into the protein
solution, allowing the system to return to thermal equilibrium between injections.

8. Perform a control experiment by injecting TX-1918 into the buffer alone to measure the
heat of dilution.

e Data Analysis:
1. Integrate the heat change for each injection peak.
2. Subtract the heat of dilution from the heat of binding.
3. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

4. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding
model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of
binding (AH). The entropy of binding (AS) can then be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for TX-1918 in Protein
Binding Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162848#tx-1918-for-protein-binding-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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